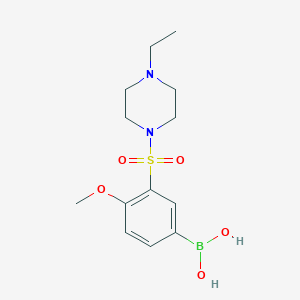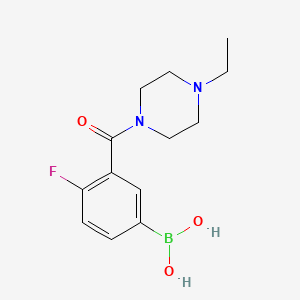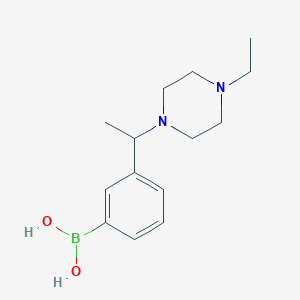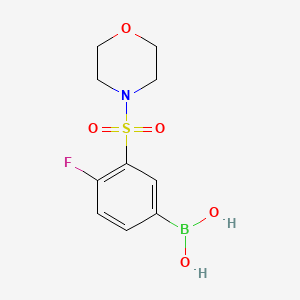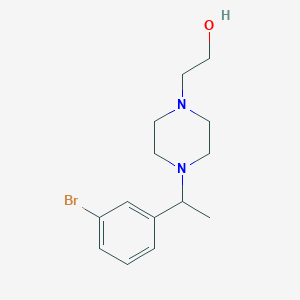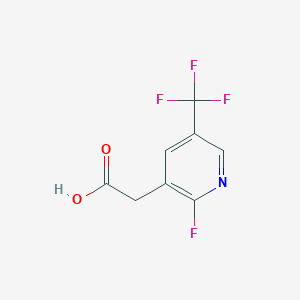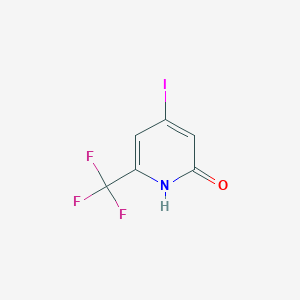
4-Methylisoindoline hydrochloride
概要
説明
4-Methylisoindoline hydrochloride is a chemical compound with the molecular formula C9H12ClN . It is used as a building block in research .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 12 hydrogen atoms, and 1 nitrogen atom, along with a chloride ion . The exact structure can be represented by the InChI string:InChI=1S/C9H11N/c1-7-3-2-4-8-5-10-6-9(7)8/h2-4,10H,5-6H2,1H3 . Physical and Chemical Properties Analysis
This compound has a molecular weight of 169.65 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.科学的研究の応用
Dopamine D-1 Antagonist Activity
4-Methylisoindoline derivatives have been studied for their activity as dopamine D-1 antagonists. Riggs et al. (1987) synthesized and evaluated the isomeric 4-(chlorohydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines for this purpose. They found that the introduction of an N-methyl group enhanced the potency of these compounds as D-1 antagonists (Riggs, Nichols, Foreman, & Truex, 1987).
Biocidal Properties
Methylisothiazolinone, a compound related to 4-Methylisoindoline hydrochloride, is used as a preservative in various products. Its use and associated risks, such as allergic reactions, have been studied by Johnston (2014) and Alwan, White, & Banerjee (2014) (Johnston, 2014) (Alwan, White, & Banerjee, 2014).
Synthetic Methodologies for Isoindoline Derivatives
Mancilla et al. (2001) have conducted studies on the synthesis of 2-substituted isoindoline derivatives, which have potential in multidrug resistance reversal and anti-inflammatory activity. Their research provides an easy methodology for obtaining these derivatives from amino acid methyl ester hydrochlorides (Mancilla, Carrillo, Zamudio-Rivera, Beltrán, & Fárfan, 2001).
Pharmaceutical Applications
Studies by Sugimoto et al. (1992) on 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives, which include compounds similar to this compound, have been conducted. These studies focus on their role as acetylcholinesterase inhibitors, highlighting the potential of this compound derivatives in treating conditions like Alzheimer's disease (Sugimoto et al., 1992).
Solvatochromic Properties
Research on the absorption and solvatochromic properties of compounds related to this compound, such as 2-methylisoindolin-1-one, has been explored by Gutierrez et al. (2005). This research is important for understanding the interaction of these compounds with solvents, which is critical in drug design and development (Gutierrez, Trzcionka, Deloncle, Poteau, & Chouini-Lalanne, 2005).
Safety and Hazards
作用機序
Target of Action
4-Methylisoindoline hydrochloride, like other indole derivatives, is known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects would depend on the specific pathway affected and the biological activity exhibited by the compound.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound could have diverse molecular and cellular effects depending on the specific biological activity it exhibits .
生化学分析
Biochemical Properties
4-Methylisoindoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can act as a ligand for certain receptors, modulating their function and downstream signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated cytotoxic effects, leading to apoptosis or programmed cell death . This compound can also modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation . For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and exposure to light . Over time, the compound may degrade, leading to a reduction in its efficacy and potency . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, such as alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with other molecules . This metabolism can lead to the formation of active or inactive metabolites, which can further influence the biological activity of this compound . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . For example, it can be transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its intended site of action . The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall biological activity .
特性
IUPAC Name |
4-methyl-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-7-3-2-4-8-5-10-6-9(7)8;/h2-4,10H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXJUNKJSNDKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCC2=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956331-04-6 | |
| Record name | 4-methyl-2,3-dihydro-1H-isoindole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


